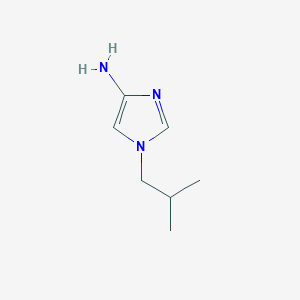
1-(2-methylpropyl)-1H-imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylpropyl)-1H-imidazol-4-amine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom at position 1 and an amine group at position 4 of the imidazole ring
Métodos De Preparación
The synthesis of 1-(2-methylpropyl)-1H-imidazol-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of imidazole with 2-methylpropyl halide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the reductive amination of 4-imidazolecarboxaldehyde with 2-methylpropylamine using a reducing agent such as sodium cyanoborohydride.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvents, reagents, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
1-(2-methylpropyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The amine group at position 4 can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted imidazole derivatives.
Common reagents and conditions used in these reactions include aprotic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-methylpropyl)-1H-imidazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent. Its ability to modulate biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-methylpropyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Alternatively, it may act as an agonist or antagonist of specific receptors, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
1-(2-methylpropyl)-1H-imidazol-4-amine can be compared with other similar compounds, such as:
1-(2-methylpropyl)-1H-imidazole: Lacks the amine group at position 4, resulting in different chemical reactivity and biological activity.
1-(2-methylpropyl)-1H-imidazol-4-ol:
1-(2-methylpropyl)-1H-imidazol-4-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)imidazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-6(2)3-10-4-7(8)9-5-10/h4-6H,3,8H2,1-2H3 |
Clave InChI |
VYBQFUYGAVPEDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol](/img/structure/B12441500.png)
![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)

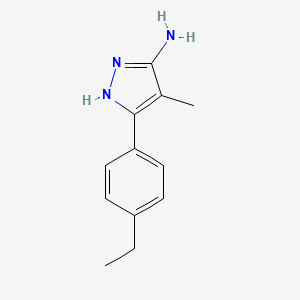
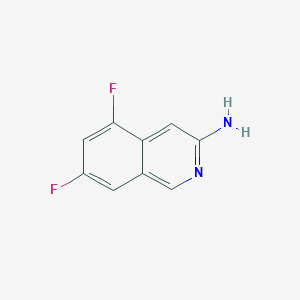


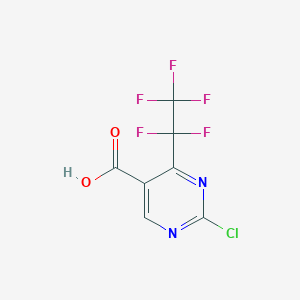
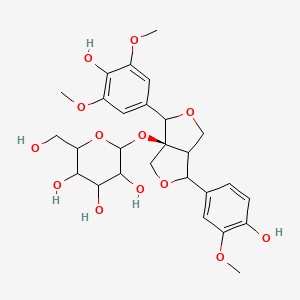
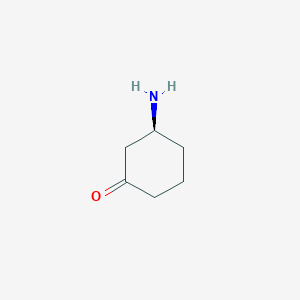
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)

